molecular formula C9H15N3O2 B8742791 Methyl (5-tert-butyl-1H-pyrazol-3-yl)carbamate CAS No. 87844-66-4

Methyl (5-tert-butyl-1H-pyrazol-3-yl)carbamate

Cat. No. B8742791
CAS RN: 87844-66-4
M. Wt: 197.23 g/mol
InChI Key: GEVWNUOXPSZFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04501606

Procedure details

42 g of Compound [II] and 30 g of sodium bicarbonate were dissolved in 2 l of water, and 34 g of methyl chloroformate was added dropwise to the solution over 1.5 hours at 10° C. The mixture was allowed to react at 10° C. for one hour. After completion of the reaction, the solid product was collected by filtration, washed with water and dried to obtain 44 g of methyl N-(5-t-butyl-3-pyrazolyl)carbamate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.C(=O)(O)[O-].[Na+].Cl[C:17]([O:19][CH3:20])=[O:18]>O>[C:7]([C:5]1[NH:4][N:3]=[C:2]([NH:1][C:17](=[O:18])[O:19][CH3:20])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
NC1=NNC(=C1)C(C)(C)C
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 10° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NN1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.